molecular formula C14H12ClNO2 B7791850 2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoicacid

2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoicacid

Cat. No.: B7791850
M. Wt: 261.70 g/mol
InChI Key: UZYIMFUQBBHQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid is an organic compound that features a chlorinated phenyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3-pyridinecarboxaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone intermediate.

    Reduction: The chalcone intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired 2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Condensation: Utilizing continuous flow reactors to ensure efficient mixing and reaction rates.

    Catalytic Reduction: Employing catalytic hydrogenation instead of chemical reducing agents to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form carboxylic acids or ketones.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the pyridine ring to a piperidine ring.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Materials Science: The compound’s structural properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3-(pyridin-2-yl)propanoic acid
  • 2-(4-Chlorophenyl)-3-(pyridin-4-yl)propanoic acid
  • 2-(4-Bromophenyl)-3-(pyridin-3-yl)propanoic acid

Uniqueness

2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both a chlorinated phenyl group and a pyridine ring provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-pyridin-3-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-12-5-3-11(4-6-12)13(14(17)18)8-10-2-1-7-16-9-10/h1-7,9,13H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYIMFUQBBHQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.